4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one
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Overview
Description
The compound “4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one” is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the core structure: This involves the reaction of appropriate phenyl derivatives with butoxyethoxy and other substituents.
Introduction of functional groups: This step includes the addition of chlorophenyl, fluorophenyl, methoxyphenyl, and other groups through substitution reactions.
Final assembly: The final step involves the coupling of the core structure with the propylimidazolyl and triazolyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfide group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the imidazolyl and triazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-[5-[4-(2-butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one
- **4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one
- **4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one
- **4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one
- **3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical reactions and potential applications. Its combination of phenyl, imidazolyl, and triazolyl groups makes it particularly versatile in various research and industrial applications.
Properties
Molecular Formula |
C171H191ClFN11O20S5 |
---|---|
Molecular Weight |
2935 g/mol |
IUPAC Name |
4-[5-[4-(2-butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one |
InChI |
InChI=1S/C36H41FN2O4S.C36H42N2O5S.C35H39ClN2O4S.C32H35N3O3S.C32H34N2O4S/c1-4-6-18-42-19-20-43-33-12-9-29(10-13-33)30-11-16-36(37)35(23-30)27(3)21-32(40)22-28-7-14-34(15-8-28)44(41)25-31-24-38-26-39(31)17-5-2;1-4-6-20-42-21-22-43-34-14-10-29(11-15-34)30-12-18-36(41-3)31(24-30)9-13-33(39)23-28-7-16-35(17-8-28)44(40)26-32-25-37-27-38(32)19-5-2;1-3-5-19-41-20-21-42-33-13-9-28(10-14-33)29-11-17-35(36)30(23-29)8-12-32(39)22-27-6-15-34(16-7-27)43(40)25-31-24-37-26-38(31)18-4-2;1-4-17-35-23-33-34-32(35)22-39(37)30-15-9-25(10-16-30)21-31(36)24(3)19-26-7-6-8-28(20-26)27-11-13-29(14-12-27)38-18-5-2;1-3-17-34-24-33-22-29(34)23-39(36)32-15-8-26(9-16-32)21-30(35)12-7-25-5-4-6-28(20-25)27-10-13-31(14-11-27)38-19-18-37-2/h7-16,21,23-24,26H,4-6,17-20,22,25H2,1-3H3;7-18,24-25,27H,4-6,19-23,26H2,1-3H3;6-17,23-24,26H,3-5,18-22,25H2,1-2H3;6-16,19-20,23H,4-5,17-18,21-22H2,1-3H3;4-16,20,22,24H,3,17-19,21,23H2,1-2H3 |
InChI Key |
SUDJFXYQPNPSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)C=CC(=O)CC3=CC=C(C=C3)S(=O)CC4=CN=CN4CCC.CCCCOCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C=CC(=O)CC3=CC=C(C=C3)S(=O)CC4=CN=CN4CCC.CCCCOCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=CC(=O)CC3=CC=C(C=C3)S(=O)CC4=CN=CN4CCC)C.CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)CC(=O)C=CC3=CC(=CC=C3)C4=CC=C(C=C4)OCCOC.CCCN1C=NN=C1CS(=O)C2=CC=C(C=C2)CC(=O)C(=CC3=CC(=CC=C3)C4=CC=C(C=C4)OCCC)C |
Origin of Product |
United States |
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